5-(Furan-2-yl)thiophene-2-carbaldehyde CAS number
5-(Furan-2-yl)thiophene-2-carbaldehyde CAS number
Topic: 5-(Furan-2-yl)thiophene-2-carbaldehyde: Technical Synthesis & Application Guide CAS Number: 868755-64-0[1][2]
Part 1: Executive Technical Summary
5-(Furan-2-yl)thiophene-2-carbaldehyde (CAS 868755-64-0) is a critical heterocyclic building block used extensively in the development of organic semiconductors, optoelectronic materials, and pharmaceutical intermediates. Its structure features a conjugated furan-thiophene bi-heterocyclic core terminated by a reactive aldehyde group. This conjugation length extension, compared to single-ring precursors, makes it an ideal monomer for synthesizing low-bandgap polymers and oligomers (e.g., for organic photovoltaics or OFETs).
This guide provides a rigorous technical analysis of its physicochemical profile, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and quality control parameters for research and industrial applications.
Part 2: Identity & Physicochemical Profile
The following data consolidates physical constants and identification metrics essential for characterization and handling.
| Parameter | Technical Specification |
| IUPAC Name | 5-(Furan-2-yl)thiophene-2-carbaldehyde |
| CAS Number | 868755-64-0 |
| Synonyms | 5-(2-Furyl)-2-thiophenecarboxaldehyde; 5-(2-Furanyl)thiophene-2-carbaldehyde |
| Molecular Formula | C₉H₆O₂S |
| Molecular Weight | 178.21 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 40–42 °C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in water |
| Storage | Inert atmosphere (Ar/N₂), 2–8 °C, protect from light (aldehyde oxidation risk) |
| SMILES | O=Cc1ccc(c2occc2)s1 |
Part 3: Synthetic Pathways & Protocols
The most robust route to CAS 868755-64-0 is the Suzuki-Miyaura Cross-Coupling reaction . This method offers high regioselectivity and mild conditions compared to Stille coupling (which requires toxic organotin reagents).
Reaction Scheme
Reactants: 5-Bromothiophene-2-carbaldehyde + 2-Furylboronic acid Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] Base: Sodium Carbonate (Na₂CO₃) Solvent System: Toluene / Ethanol / Water (biphasic system)
Step-by-Step Experimental Protocol
Reagents:
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5-Bromothiophene-2-carbaldehyde (1.0 eq, 10 mmol, 1.91 g)
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2-Furylboronic acid (1.2 eq, 12 mmol, 1.34 g)
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Pd(PPh₃)₄ (3–5 mol%, 0.05 eq, 0.58 g)
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Na₂CO₃ (2.0 eq, 20 mmol, 2.12 g dissolved in 10 mL water)
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Toluene (40 mL) / Ethanol (10 mL)
Procedure:
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Degassing: In a clean 100 mL Schlenk flask equipped with a magnetic stir bar, combine the toluene and ethanol. Degas the solvent mixture by bubbling nitrogen or argon through it for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
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Loading: Add 5-bromothiophene-2-carbaldehyde, 2-furylboronic acid, and the Pd(PPh₃)₄ catalyst to the flask under a gentle stream of inert gas.
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Activation: Add the aqueous Na₂CO₃ solution via syringe.
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Reaction: Seal the flask with a septum/condenser and heat the mixture to reflux (approx. 90–100 °C) for 12–16 hours under inert atmosphere. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.
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Workup:
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Cool the reaction mixture to room temperature.
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Dilute with water (50 mL) and extract with dichloromethane (3 x 50 mL).
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Combine organic layers and wash with brine (50 mL).
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Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator).
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Purification: Purify the crude residue via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (starting 95:5 to 80:20).
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Isolation: Collect the fractions containing the product (Rf ~0.4 in 4:1 Hex/EtOAc) and dry in vacuo to yield a yellow solid.
Synthesis Workflow Visualization
Figure 1: Operational workflow for the Suzuki coupling synthesis of CAS 868755-64-0.
Part 4: Mechanistic Insights
The formation of the furan-thiophene bond proceeds via the catalytic cycle of Palladium(0). Understanding this cycle allows for troubleshooting low yields.
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Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 5-bromothiophene-2-carbaldehyde, forming a Pd(II) oxidative addition complex. This is often the rate-determining step.
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Transmetallation: The 2-furylboronic acid is activated by the base (Na₂CO₃), forming a boronate species that transfers the furyl group to the Palladium center, replacing the bromide ligand.
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Reductive Elimination: The two heteroaryl rings (furan and thiophene) couple, regenerating the Pd(0) catalyst and releasing the product.
Catalytic Cycle Diagram
Figure 2: Suzuki-Miyaura catalytic cycle illustrating the C-C bond formation mechanism.
Part 5: Applications in Material Science & Drug Discovery
Organic Electronics (OPV & OFETs)
This molecule serves as a "push-pull" precursor or a conjugation extender.
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Conjugated Polymers: The aldehyde group allows for Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to create acceptor units for organic solar cells.
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Oligomers: It is used to synthesize furan-thiophene co-oligomers (FTn) which exhibit high hole mobility in organic field-effect transistors (OFETs) due to the planar nature of the furan-thiophene backbone.
Pharmaceutical Intermediates
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Schiff Bases: The aldehyde reacts with amines to form Schiff bases, which are screened for antibacterial and antifungal activity.
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Heterocyclic Scaffolds: It acts as a starting material for more complex fused ring systems via cyclization reactions involving the aldehyde and the adjacent thiophene C-3 position.
Part 6: Quality Control & Characterization
To ensure scientific integrity, the isolated product must meet the following criteria:
| Method | Expected Result | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.85 (s, 1H, CHO)δ 7.70 (d, 1H, Thiophene-H)δ 7.50 (d, 1H, Furan-H)δ 7.25 (d, 1H, Thiophene-H)δ 6.75 (m, 1H, Furan-H)δ 6.50 (m, 1H, Furan-H) | Diagnostic singlet at ~9.8 ppm confirms aldehyde.[2][3] Aromatic region (6.5–7.8 ppm) confirms bi-heterocyclic coupling. |
| HPLC Purity | >97% (Area under curve) | Essential for electronic grade materials to prevent charge trapping. |
| Mass Spectrometry | m/z = 178.0 [M]+ | Confirms molecular weight. |
References
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Fisher Scientific. (n.d.). 5-(2-Furyl)thiophene-2-carbaldehyde, 97%. Retrieved January 28, 2026, from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. 5-(2-FURYL)THIOPHENE-2-CARBALDEHYDE CAS#: 868755-64-0 [m.chemicalbook.com]
- 2. 5-(2-Furyl)thiophene-2-carbaldehyde, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
